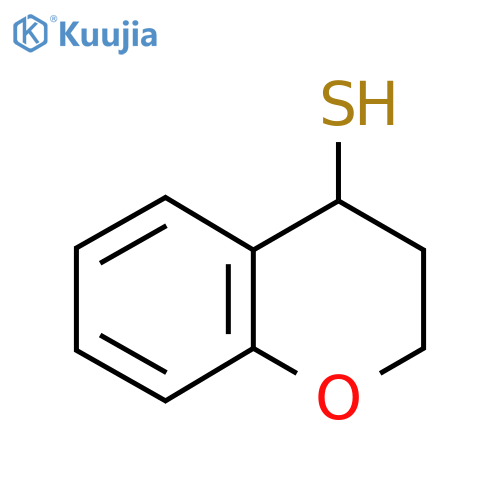

Cas no 132686-69-2 (3,4-dihydro-2H-1-benzopyran-4-thiol)

132686-69-2 structure

商品名:3,4-dihydro-2H-1-benzopyran-4-thiol

3,4-dihydro-2H-1-benzopyran-4-thiol 化学的及び物理的性質

名前と識別子

-

- 3,4-dihydro-2H-1-benzopyran-4-thiol

- chroman-4-thiol

- 3,4-dihydro-2H-chromene-4-thiol

-

- インチ: 1S/C9H10OS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2

- InChIKey: PWBOSRJZNBKKQD-UHFFFAOYSA-N

- ほほえんだ: SC1C2C=CC=CC=2OCC1

計算された属性

- せいみつぶんしりょう: 166.04523611 g/mol

- どういたいしつりょう: 166.04523611 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- ぶんしりょう: 166.24

- トポロジー分子極性表面積: 10.2

3,4-dihydro-2H-1-benzopyran-4-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-55626-2.5g |

3,4-dihydro-2H-1-benzopyran-4-thiol |

132686-69-2 | 95% | 2.5g |

$1202.0 | 2023-02-10 | |

| Enamine | EN300-55626-0.1g |

3,4-dihydro-2H-1-benzopyran-4-thiol |

132686-69-2 | 95% | 0.1g |

$202.0 | 2023-02-10 | |

| Enamine | EN300-55626-0.5g |

3,4-dihydro-2H-1-benzopyran-4-thiol |

132686-69-2 | 95% | 0.5g |

$480.0 | 2023-02-10 | |

| TRC | D455813-10mg |

3,4-dihydro-2H-1-benzopyran-4-thiol |

132686-69-2 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D455813-100mg |

3,4-dihydro-2H-1-benzopyran-4-thiol |

132686-69-2 | 100mg |

$ 250.00 | 2022-06-05 | ||

| Chemenu | CM300965-1g |

chroman-4-thiol |

132686-69-2 | 95% | 1g |

$623 | 2021-06-17 | |

| Enamine | EN300-55626-1.0g |

3,4-dihydro-2H-1-benzopyran-4-thiol |

132686-69-2 | 95% | 1.0g |

$614.0 | 2023-02-10 | |

| Enamine | EN300-55626-0.05g |

3,4-dihydro-2H-1-benzopyran-4-thiol |

132686-69-2 | 95% | 0.05g |

$135.0 | 2023-02-10 | |

| Enamine | EN300-55626-10.0g |

3,4-dihydro-2H-1-benzopyran-4-thiol |

132686-69-2 | 95% | 10.0g |

$2638.0 | 2023-02-10 | |

| Enamine | EN300-55626-0.25g |

3,4-dihydro-2H-1-benzopyran-4-thiol |

132686-69-2 | 95% | 0.25g |

$288.0 | 2023-02-10 |

3,4-dihydro-2H-1-benzopyran-4-thiol 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

132686-69-2 (3,4-dihydro-2H-1-benzopyran-4-thiol) 関連製品

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬